molecular formula C11H20Cl2N4O B2713676 N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride CAS No. 2137677-04-2

N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride

Cat. No.: B2713676
CAS No.: 2137677-04-2
M. Wt: 295.21
InChI Key: CQYKHKZKINHABS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride is unique due to its specific combination of functional groups, including the piperidine ring, imidazole ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-10(14-9)8-3-5-12-6-4-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYKHKZKINHABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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